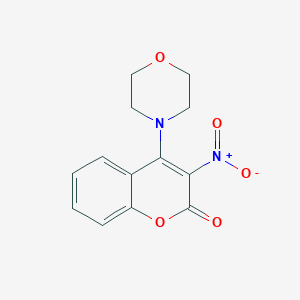

Coumarin, 4-morpholino-3-nitro-

Overview

Description

Coumarin, 4-morpholino-3-nitro- is a chemical compound. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis and functionalization of coumarins have advanced with innovative strategies . This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .Molecular Structure Analysis

The molecular structure of coumarin compounds is complex and varies based on the functional groups attached to the coumarin ring .Chemical Reactions Analysis

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin compounds are influenced by the functional groups attached to the coumarin ring . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .Scientific Research Applications

Medicinal Chemistry

Coumarins have a significant role in medicinal chemistry due to their multifaceted chemical and pharmacological potential . They are versatile natural derivatives that have been used in the treatment of various diseases .

Application

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes them useful in treating neurodegenerative diseases, cancer, and inflammation .

Methods of Application

The synthesis and functionalization of coumarins have advanced with innovative strategies. This has enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .

Results

The compounds obtained have enhanced biological and physico-chemical properties . Several coumarin derivatives have been approved by the FDA for clinical usage, including anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon .

Antioxidant Activity

Coumarins have been found to possess antioxidant properties, which is a prime mechanism in the treatment of several disease conditions .

Application

Coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes and evaluated for their antioxidant potential .

Methods of Application

The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses . The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Results

Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

Fluorescent Labeling of Biomolecules

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

Application

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes them useful in fluorescent labeling of biomolecules .

Results

Metal Ion Detection

Coumarins are used in the detection of metal ions .

Application

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes them useful in metal ion detection .

Results

Microenvironment Polarity Detection

Coumarins are used in microenvironment polarity detection .

Application

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes them useful in microenvironment polarity detection .

Results

pH Detection

Coumarins are used in pH detection .

Application

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes them useful in pH detection .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-morpholin-4-yl-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOMMFZCTIFHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198537 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Coumarin, 4-morpholino-3-nitro- | |

CAS RN |

50527-34-9 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)

![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)